(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid
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Overview
Description
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various chemical and biological research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced to protect the amino group during peptide synthesis. The reaction conditions often involve the use of triethylamine in dry pyridine solution at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is widely used in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. This protection is crucial in peptide synthesis, where the compound acts as a temporary protecting group that can be removed under mild conditions .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: Similar in structure but with different stereochemistry.
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid: Contains a naphthalene ring instead of a piperidine ring.
Uniqueness
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the piperidine ring. This structural uniqueness contributes to its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-7-13-23(22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25)/t22-/m1/s1 |
InChI Key |
KWFPBDKTAXWLNN-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@]1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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